4-Bromo-2-(tert-butyl)thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-tert-butyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS/c1-7(2,3)6-9-5(8)4-10-6/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCNEXNLPXCWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-21-2 | |
| Record name | 4-bromo-2-(tert-butyl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Strategic Importance of Halogenated Thiazole Derivatives in Advanced Synthetic Chemistry
Halogenated thiazole (B1198619) derivatives are a class of compounds that have garnered considerable attention in advanced synthetic chemistry due to their inherent reactivity and prevalence in biologically active molecules. cymitquimica.comresearchgate.net The thiazole ring itself is a key structural motif found in numerous natural products and pharmaceuticals, including antineoplastic agents like tiazofurin (B1684497) and dasatinib, the anti-HIV drug ritonavir, and the antifungal agent ravuconazole. globalresearchonline.netmdpi.com The introduction of a halogen atom, such as bromine, onto the thiazole core dramatically enhances its synthetic utility. cymitquimica.com
The carbon-bromine bond in compounds like 4-Bromo-2-(tert-butyl)thiazole provides a reactive handle for a wide array of chemical transformations. cymitquimica.com This allows chemists to introduce new functional groups and build more complex molecular scaffolds through various cross-coupling reactions. acs.orgnih.gov The position of the halogen on the thiazole ring influences its reactivity, with the C-2 and C-5 positions being particularly susceptible to nucleophilic attack after lithiation, while the C-4 and C-5 positions are prone to electrophilic substitution. mdpi.com This predictable reactivity allows for regioselective modifications, a crucial aspect of modern synthetic strategy. researchgate.netnih.gov
Furthermore, halogenated thiazoles serve as crucial intermediates for creating bithiazoles and other poly-heterocyclic systems, which are common features in many biologically active natural products. acs.orgub.edu The ability to selectively functionalize the thiazole ring through its halogenated derivatives makes them indispensable tools for medicinal chemists and material scientists alike. acs.orgresearchgate.net
Key Research Areas Involving 4 Bromo 2 Tert Butyl Thiazole
Established Thiazole Ring Construction Approaches
The formation of the 2,4-disubstituted thiazole scaffold is a well-documented area of organic synthesis, with several reliable methods at the disposal of chemists.
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for thiazole ring formation. synarchive.com The classical method involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comyoutube.com The reaction mechanism initiates with a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization via attack of the nitrogen atom on the ketone carbonyl, and subsequent dehydration to form the aromatic thiazole ring. youtube.comchemhelpasap.com The aromaticity of the final product provides a strong thermodynamic driving force for the reaction. youtube.com
Due to the lachrymatory and hazardous nature of α-haloketones, several modifications have been developed. One significant alternative involves the in situ generation of α-tosyloxyketones from enolizable ketones using reagents like [Hydroxy(tosyloxy)iodo]benzene (HTIB). niscpr.res.in This one-pot method avoids the isolation of reactive intermediates and has been successfully applied to synthesize various 2,4-disubstituted thiazoles. niscpr.res.in Another innovative modification employs diazoketones as stable and convenient synthetic equivalents for α-haloketones, offering a scalable and versatile rework of the classical Hantzsch synthesis. chemrxiv.org For chiral substrates, such as those derived from amino acids, specific modifications are employed to prevent racemization. The Holzapfel-Meyers-Nicolaou modification uses dehydrating agents like trifluoroacetic anhydride (B1165640) (TFAA) with pyridine (B92270) to gently convert hydroxythiazoline intermediates into the desired thiazole without significant loss of optical purity. researchgate.net
A two-step modified Hantzsch synthesis has been effectively used for preparing complex structures like (S)-2-(4-Bromo-2,4'-bithiazol-2'-yl)pyrrolidine. This involved the reaction of a bromoketone intermediate with a thioamide derived from (S)-proline. ub.edu
Thiourea (B124793) and its N-substituted derivatives are common starting materials for constructing the thiazole nucleus, particularly for accessing 2-aminothiazole (B372263) scaffolds. The reaction generally follows the Hantzsch pathway, where thiourea acts as the N-C-S building block that condenses with an α-halocarbonyl compound. mdpi.comtandfonline.com
Dehydrative cyclization of thiourea intermediate resins represents a key strategy in solid-phase synthesis, allowing for the generation of diverse 2-amino-5-carboxamide thiazole libraries. acs.orgnih.gov In this method, a resin-bound thiourea is cyclized using an α-bromoketone to afford the thiazole, which can then be further functionalized. acs.orgnih.gov
Alternative one-pot methods have been developed to circumvent the use of pre-formed α-haloketones. One such approach involves the reaction of ketones with N-substituted thioureas in the presence of dimethyl sulfoxide (B87167) (DMSO) and hydrogen halides (HCl or HBr). rsc.org This method is believed to proceed through the enolization of the ketone and activation of the thiourea's sulfur atom. rsc.org Furthermore, multicomponent reactions offer an efficient route; for instance, the condensation of enaminones, cyanamide, and elemental sulfur can produce 2-amino-5-acylthiazoles in a single step. organic-chemistry.org The conversion of amides to their corresponding thioamides, often using Lawesson's reagent, provides the necessary precursors for subsequent cyclization into the thiazole ring. nih.gov
Regioselective Bromination Strategies for Thiazole Cores
Introducing a bromine atom at the C4 position of the 2-(tert-butyl)thiazole core requires precise control of regioselectivity. This can be achieved either by brominating a pre-formed thiazole ring or by carrying the bromine atom through the synthesis on one of the precursors.
One strategy involves the direct electrophilic aromatic substitution of a 2-substituted thiazole. The thiazole ring has distinct electronic properties; the C5 position is generally the most nucleophilic and susceptible to electrophilic attack. However, the directing influence of substituents and the choice of brominating agent and conditions can steer the halogenation to other positions. For instance, the bromination of 4-(halophenyl)-2-methylthiazoles with N-Bromosuccinimide (NBS) can be directed to the C5 position. nih.gov
To achieve bromination at the C4 position specifically, it is often more reliable to use a building block that is already brominated in the correct position. A key intermediate, 4-bromo-2-(bromoacetyl)thiazole, can be synthesized from 2-acetyl-4-bromothiazole via bromination with Br₂ in acetic acid. ub.edu This α,β-dihalo-equivalent can then be condensed with a suitable thioamide, such as pivalamide (B147659) (tert-butylthioamide), to construct the desired this compound.
For related scaffolds like 2-aminothiazoles, regioselective halogenation can be finely tuned using copper salts. Reaction with CuBr₂ in acetonitrile (B52724) at room temperature can selectively brominate the C5 position. nih.gov In contrast, achieving substitution at the C2 position can be accomplished using an alumina-supported copper(I) bromide material. nih.gov This highlights the importance of the chosen methodology in directing the position of halogenation.
Optimization of Reaction Conditions for Enhanced Yield and Stereochemical Control
Optimizing reaction parameters is crucial for maximizing the yield and, where applicable, the stereochemical purity of the final product. Key variables include the choice of solvent, catalyst, temperature, and reaction time.
In the synthesis of 2,4-disubstituted thiazoles via manganese dioxide (MnO₂) oxidation of precursor thiazolines, solvent and temperature were found to be critical. While the reaction yielded no product in dichloromethane (B109758) (DCM) even at reflux, changing the solvent to higher-boiling point options like 1,2-dichloroethane (B1671644) (DCE), acetonitrile, or toluene (B28343) led to excellent yields (80-95%). mdpi.com
Table 1: Optimization of Thiazoline Oxidation to Thiazole
| Entry | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DCM | 40°C | 48 | 0 |
| 2 | DCE | 84°C | 12 | 95 |
| 3 | Benzene | 80°C | 12 | 95 |
| 4 | Toluene | 110°C | 6 | 80 |
Data sourced from Yu et al., 2009. mdpi.com
For multicomponent reactions, the choice of catalyst and energy input can dramatically affect the outcome. In a one-pot synthesis of Hantzsch thiazole derivatives, the use of ultrasonic irradiation in conjunction with a silica-supported tungstosilisic acid catalyst significantly improved yields (79-90%) compared to conventional heating. mdpi.com Similarly, a lipase-catalyzed synthesis of 2,4-disubstituted thiazoles was optimized by screening solvents and catalyst loading under ultrasound conditions. Water was identified as the optimal solvent, and a 10 mol% lipase (B570770) loading provided a 97% yield in just 25 minutes at room temperature. nih.gov
Table 2: Optimization of Lipase-Catalyzed Thiazole Synthesis
| Entry | Solvent | Catalyst Loading (mol%) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Methanol | 5 | 60 | 45 |
| 2 | Ethanol | 5 | 55 | 49 |
| 3 | Water | 5 | 25 | 52 |
| 4 | Water | 10 | 25 | 97 |
| 5 | Water | 15 | 25 | 72 |
| 6 | Water | 20 | 25 | 65 |
Data sourced from a 2024 study on lipase-catalyzed synthesis. nih.gov
Stereochemical control is paramount when synthesizing chiral thiazoles. As mentioned, the Nicolaou modification of the Hantzsch synthesis, which involves a dehydration step using trifluoroacetic anhydride and pyridine, is a key strategy for preserving the stereointegrity of α-amino acid-derived thiazoles. researchgate.net This demonstrates that mild, carefully selected reaction conditions are essential for preventing epimerization at sensitive chiral centers.
Reactivity and Transformational Chemistry of 4 Bromo 2 Tert Butyl Thiazole
Transition-Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position of 4-Bromo-2-(tert-butyl)thiazole is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent, leveraging the reactivity of the C-Br bond to introduce a wide array of substituents onto the thiazole (B1198619) ring.
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 4-position. The general reaction involves the coupling of the bromothiazole with an arylboronic acid or its corresponding pinacol (B44631) ester in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netmdpi.com
The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₃PO₄ or Cs₂CO₃, and a solvent system such as a mixture of toluene (B28343) and water or dioxane. mdpi.comnih.govd-nb.info The choice of catalyst, base, and solvent can be optimized to achieve high yields for a range of arylboronic acids, including those with both electron-donating and electron-withdrawing groups. mdpi.com
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (6) | Cs₂CO₃ | Toluene/H₂O | High |
| 3 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Moderate-Good |
| 4 | 2-Thienylboronic acid pinacol ester | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate-Excellent |
This table presents representative conditions for the Suzuki-Miyaura coupling of this compound, extrapolated from similar systems. researchgate.netmdpi.comd-nb.info Yields are described qualitatively as specific data for the title compound is not available.
The Negishi coupling provides a versatile route for introducing both alkyl and aryl substituents by coupling an organohalide with an organozinc reagent, catalyzed by palladium or nickel. nih.govscribd.com This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. nih.gov In the context of this compound, Negishi coupling allows for the incorporation of a diverse range of organic fragments at the C4 position.
The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄, and an organozinc halide. nih.govresearchgate.net Studies on the related 2,4-dibromothiazole (B130268) have shown that organozinc reagents can be used to selectively substitute the bromine at the 2-position, and subsequent transformations can lead to functionalization at the 4-position. nih.govresearchgate.net For this compound, direct coupling with alkylzinc or arylzinc halides under palladium catalysis would yield the corresponding 4-alkyl or 4-aryl-2-(tert-butyl)thiazole. nih.govresearchgate.netarkat-usa.org The use of palladacycle precatalysts has been shown to enable mild and general conditions for Negishi couplings, often proceeding at room temperature with high efficiency. nih.gov
| Entry | Organozinc Reagent (R-ZnX) | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Alkylzinc Halide | Pd(0) | THF | High (88-97) | nih.govresearchgate.net |
| 2 | Arylzinc Halide | Pd(0) | THF | Good (65-85) | nih.govresearchgate.net |
This table illustrates the potential outcomes of Negishi coupling with this compound, based on data from closely related 4-bromothiazole (B1332970) systems.
The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane), catalyzed by a palladium complex. rsc.org This method is highly valued for its mild reaction conditions and its tolerance of a wide variety of functional groups. For this compound, Stille coupling is an effective strategy for introducing aryl, heteroaryl, alkynyl, and vinyl groups at the C4 position.
The reaction typically proceeds using a catalyst like Pd(PPh₃)₄ in a non-polar solvent such as toluene or dioxane. jst.go.jpresearchgate.net Research on related 4-bromothiazole derivatives has demonstrated successful Stille couplings. For instance, after an initial substitution at the 2-position of 2,4-dibromothiazole, the remaining 4-bromo intermediate can be converted to an organostannane and subsequently coupled. researchgate.net Alternatively, direct coupling of this compound with various organostannanes (e.g., tributylphenylstannane) can furnish the desired 4-substituted products. researchgate.net While highly effective, a notable disadvantage of the Stille reaction is the generation of toxic organotin by-products. rsc.org
| Entry | Organostannane Reagent | Catalyst | Solvent | Yield (%) | Reference |
| 1 | 2'-(Tributylstannyl)thiazole derivative | Pd(PPh₃)₄ | Dioxane | 58-62 | researchgate.net |
| 2 | Tributylphenylstannane | Pd G3 DavePhos | Toluene | - | researchgate.net |
| 3 | 5-(Tributylstannyl)-2-(triisopropylsilyl)thiazole | Pd(PPh₃)₄ | Dioxane | 77 | jst.go.jp |
This table shows examples of Stille couplings on related bromothiazole systems, indicating the potential for similar reactivity with this compound.
The Heck and Sonogashira reactions are cornerstone palladium-catalyzed methods for introducing unsaturated functionalities. The Heck reaction couples the organohalide with an alkene to form a new C-C bond, resulting in an alkenylated product. cdnsciencepub.com The Sonogashira reaction couples the organohalide with a terminal alkyne, providing an alkynylated product. sci-hub.se
For this compound, the Heck reaction with various alkenes (e.g., styrene, acrylates) in the presence of a palladium catalyst (like Pd(OAc)₂) and a base (like Et₃N) would yield the corresponding 4-alkenyl-2-(tert-butyl)thiazoles. cdnsciencepub.comresearchgate.net
The Sonogashira reaction, typically co-catalyzed by palladium and copper(I), allows for the direct alkynylation of the C4 position. sci-hub.se Reacting this compound with terminal alkynes under Sonogashira conditions [e.g., Pd(PPh₃)₂, CuI, amine base] would produce 4-alkynyl-2-(tert-butyl)thiazoles. nih.govresearchgate.netresearchgate.net This protocol has been successfully applied to 4-bromothiazole intermediates to achieve alkynyl-debromination. nih.govresearchgate.net
| Reaction Type | Coupling Partner | Catalyst System | Base | Yield (%) | Reference |
| Heck | Alkene | Pd(OAc)₂ | Et₃N | Moderate-Good | researchgate.net |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine | Good | nih.govresearchgate.netresearchgate.net |
This table summarizes typical conditions and expected outcomes for Heck and Sonogashira reactions based on general procedures for brominated heterocycles.
In molecules with multiple potential reaction sites, such as di- or polyhalogenated thiazoles, the selectivity of palladium-catalyzed cross-coupling reactions is crucial. Studies on 2,4-dibromothiazole reveal that cross-coupling reactions, like Negishi and Stille, occur preferentially at the more electron-deficient C2 position. researchgate.netarkat-usa.org This inherent regioselectivity allows for the stepwise functionalization of the thiazole ring. First, a substituent is introduced at C2, leaving the C4-bromo group intact for a subsequent, different coupling reaction. nih.govresearchgate.net
This principle underscores the synthetic utility of this compound. As the C2 position is already occupied by a stable tert-butyl group, palladium-catalyzed cross-coupling reactions are directed exclusively to the C4 position. Furthermore, the C5-H bond of the thiazole ring is another potential site for reactivity. However, under the conditions typically employed for cross-coupling at the C-Br bond, the C-H bond remains unreactive, ensuring high chemoselectivity for functionalization at the C4 position. researchgate.net In more complex substrates, the choice of base has been shown to act as a switch to control regioselectivity between different C-H activation sites or between C-H activation and Heck reactions. nih.gov
Direct C-H Functionalization Strategies
Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step of creating organometallic reagents. nih.govgoogle.com For this compound, the C5-H bond is a prime target for such transformations.
Palladium-catalyzed direct arylation of thiazole derivatives with aryl halides can be achieved with high efficiency and regioselectivity at the C5 position. researchgate.netresearchgate.net These reactions are often performed using a palladium catalyst, such as Pd(OAc)₂ or an N-heterocyclic carbene (NHC)-palladium complex, in the presence of a base like KOAc or K₂CO₃ and a polar aprotic solvent like DMA. researchgate.netrsc.org The reaction is compatible with a wide range of functional groups on the aryl bromide coupling partner. researchgate.netnih.gov
While the C4-Br bond is present, conditions can be tuned to favor C5-H arylation over C-Br coupling. In some systems, the C-Br bond can act as a blocking group, directing functionalization to other positions before being targeted in a subsequent step. researchgate.net However, for direct arylation, the palladium catalyst can selectively activate the C5-H bond, leading to the formation of 5-aryl-4-bromo-2-(tert-butyl)thiazole. This product then becomes a valuable intermediate, possessing two distinct handles (the newly installed aryl group and the original bromo group) for further diversification.
Arylation and Heteroarylation at Thiazole Ring Positions
The introduction of aryl and heteroaryl groups onto the thiazole core is a key strategy for the synthesis of complex molecules. For thiazole derivatives, direct C-H arylation is a powerful tool, often catalyzed by palladium. sioc-journal.cnresearchgate.netclockss.org While the C-4 position is occupied by a bromine atom, the C-5 position of this compound possesses a C-H bond that can be targeted for functionalization.
Palladium-catalyzed direct arylation reactions typically proceed in the presence of a palladium source, such as Pd(OAc)₂, and a base. rsc.org These reactions allow for the formation of C-C bonds between the thiazole and various aryl or heteroaryl halides, avoiding the need for pre-functionalized organometallic thiazole reagents. nih.govnih.gov The reaction conditions can be tuned to favor arylation at the C-5 position, even in the presence of the C-Br bond. rsc.org For instance, studies on related 4-halopyrazoles have shown that C-5 arylation can occur chemoselectively without cleaving the C-halogen bond. rsc.org The choice of ligands and additives is crucial in achieving high yields and regioselectivity. nih.gov
| Catalyst System | Coupling Partner | Product | Yield (%) | Reference |
| Pd(OAc)₂/KOAc | Aryl Bromide | 5-Aryl-4-bromo-2-(tert-butyl)thiazole | Varies | rsc.org |
| PdCl(C₃H₅)(dppb) | Heteroaryl Bromide | 5-Heteroaryl-4-bromo-2-(tert-butyl)thiazole | Varies | mdpi.com |
Alkenylation via Catalytic C-H Activation
Similar to arylation, the C-5 position of the thiazole ring can undergo alkenylation through transition-metal-catalyzed C-H activation. This method provides a direct route to vinyl-substituted thiazoles. Palladium, rhodium, and cobalt complexes have been shown to be effective catalysts for the C-H alkenylation of various azoles. mdpi.comnih.govthieme-connect.com
The reaction typically involves coupling the thiazole derivative with an alkene or alkyne. For example, Pd-catalyzed dehydrogenative alkenylation allows for the coupling of thiazoles with a wide range of alkenes. mdpi.com Rhodium-catalyzed systems, sometimes employing a directing group, can facilitate the reaction with alkynes, where electron-rich alkynes generally give better yields. mdpi.com The development of these protocols has enabled the sequential and programmed functionalization of thiazole derivatives at multiple positions. nih.govrsc.org
| Catalyst | Coupling Partner | Key Features | Reference |
| Palladium | Alkenes | Dehydrogenative coupling | mdpi.com |
| Rhodium | Alkynes | Often uses a directing group; electron-rich alkynes favored | mdpi.com |
| Cobalt | Alkynes | C2-alkenylation of (benzo)thiazoles reported | thieme-connect.com |
Mechanistic Investigations of C-H Functionalization in Thiazoles
The mechanism of palladium-catalyzed C-H functionalization in thiazoles is a subject of extensive study. Several pathways have been proposed, including electrophilic palladation, oxidative addition, and concerted metalation-deprotonation (CMD). nih.govrsc.org The operative mechanism often depends on the specific substrates, catalyst, and reaction conditions. nih.gov
In the CMD pathway, the C-H bond cleavage is thought to occur in a single step involving the palladium catalyst and a base. rsc.org This mechanism is often invoked for direct arylation reactions. Kinetic studies and the effect of additives help to elucidate the reaction pathway. For example, the use of a bulky phosphine (B1218219) ligand can be crucial when using less reactive aryl chlorides or bromides as coupling partners. clockss.org The catalytically active species is typically a Pd(II) complex, which is regenerated in an oxidative catalytic cycle. nih.gov
Nucleophilic Substitution Reactions at the Bromine Position
The bromine atom at the C-4 position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SₙAr). Aromatic rings, while typically nucleophilic, become electrophilic when substituted with electron-withdrawing groups, a role played by the thiazole ring itself. wikipedia.org This allows the bromine to act as a leaving group when attacked by a nucleophile. masterorganicchemistry.com
This reactivity enables the introduction of a variety of functional groups at the C-4 position. The reaction generally proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub The stability of this intermediate is key to the reaction's success. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the corresponding 4-amino, 4-alkoxy, and 4-thio-substituted thiazole derivatives. nih.govresearchgate.net
| Nucleophile | Product | Reaction Type |
| Amines (R₂NH) | 4-Amino-2-(tert-butyl)thiazole derivative | SₙAr |
| Alkoxides (RO⁻) | 4-Alkoxy-2-(tert-butyl)thiazole derivative | SₙAr |
| Thiolates (RS⁻) | 4-Thio-2-(tert-butyl)thiazole derivative | SₙAr |
Halogen Dance Reactions and Intramolecular Halogen Migration
Brominated thiazoles can undergo a fascinating rearrangement known as the halogen dance reaction. acs.orgnih.govacs.org This base-catalyzed reaction involves the intramolecular migration of a halogen atom from one position to another on the aromatic ring. nih.gov The reaction typically proceeds via deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This is followed by a transposition of the lithium and the halogen. acs.org
For instance, studies on 2-bromothiazole (B21250) have shown that treatment with LDA can lead to the formation of a more stable 4-bromo-5-lithiothiazole intermediate. acs.org Similarly, 5-bromothiazole (B1268178) derivatives have been observed to rearrange to their 4-bromo isomers. acs.org These reactions provide a powerful synthetic route to access substituted thiazoles that might be difficult to prepare directly. Research has also explored long-range halogen dance reactions in more complex dihalogenated bithiazole systems. nih.gov
Derivatization of the tert-Butyl Group and Other Peripheral Positions
The tert-butyl group at the C-2 position is generally considered to be chemically robust and sterically hindering. ontosight.ai Its primary role is often to provide steric bulk, which can influence the regioselectivity of reactions at other positions on the thiazole ring. Direct functionalization of the sp³ C-H bonds of the tert-butyl group itself is challenging and typically requires harsh conditions, such as using strong oxidants like di-tert-butyl peroxide, which are often not selective. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Tert Butyl Thiazole and Its Synthetic Intermediates/products
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4-Bromo-2-(tert-butyl)thiazole in solution. It provides unambiguous assignments of proton and carbon signals and reveals through-bond and through-space atomic correlations.
The combination of ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy, along with two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), allows for a complete and confident assignment of the molecular structure.
The ¹H NMR spectrum is expected to show two primary signals: a singlet for the lone proton on the thiazole (B1198619) ring (C5-H) and a singlet for the nine equivalent protons of the sterically bulky tert-butyl group. The ¹³C NMR spectrum would display signals for all seven carbon atoms: three for the thiazole ring (C2, C4, C5) and two for the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons).
An HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This would show a clear correlation between the C5-H proton signal and the C5 carbon signal, as well as between the tert-butyl protons and the methyl carbons. The HMBC experiment is crucial for identifying connections across multiple bonds (typically 2-3 bonds). Key HMBC correlations would link the C5-H proton to the C2 and C4 carbons of the thiazole ring. Furthermore, the protons of the tert-butyl group would show correlations to the quaternary carbon of the group and, importantly, to the C2 carbon of the thiazole ring, confirming the point of attachment. These combined analyses leave no ambiguity in the structural assignment. semanticscholar.orgrsc.orgsemanticscholar.org
Table 1: Predicted ¹H and ¹³C NMR Data and Key Correlations for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| C5-H | ~7.4 | ~115-120 | C2, C4 |
| t-Bu (CH₃) | ~1.4 | ~30-31 | C(t-Bu), C2 |
| C2 | - | ~180-182 | - |
| C4 | - | ~125-130 | - |
| C(t-Bu) | - | ~38 | - |
Note: Chemical shifts are predicted values and can vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio with extremely high accuracy. rsc.orgnih.gov For this compound, with the molecular formula C₇H₁₀BrNS, HRMS provides an exact mass that can be used to confirm its composition. uni.lunih.gov A key feature in the mass spectrum is the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity, separated by approximately 2 mass units, which is a clear indicator of a bromine-containing compound. nih.gov The measured mass from an HRMS analysis would match the calculated theoretical mass to within a very small margin of error (typically < 5 ppm), thus verifying the molecular formula. rsc.orguni.lu
Table 2: High-Resolution Mass Spectrometry Data for this compound (C₇H₁₀BrNS)
| Ion | Calculated m/z ([M+H]⁺) for C₇H₁₁⁷⁹BrNS⁺ | Calculated m/z ([M+H]⁺) for C₇H₁₁⁸¹BrNS⁺ |
|---|---|---|
| [M+H]⁺ | 221.9892 | 223.9871 |
Note: Values represent the calculated monoisotopic mass for the protonated molecule.
X-ray Single Crystal Diffraction for Solid-State Molecular Architecture
X-ray single crystal diffraction provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of its atoms. If a suitable single crystal of this compound can be obtained, this technique would yield exact data on bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.netresearchgate.net This analysis would confirm the planarity of the thiazole ring and show the specific orientation of the tert-butyl group. Furthermore, it would elucidate the intermolecular packing in the crystal lattice, highlighting non-covalent interactions such as halogen bonding involving the bromine atom or π–π stacking between thiazole rings, which govern the solid-state properties of the material. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its specific vibrational modes. The resulting spectrum provides a unique "fingerprint" of the compound's functional groups. researchgate.netresearchgate.nettandfonline.com For this compound, the FT-IR spectrum would show characteristic absorption bands that confirm its structure.
Table 3: Key FT-IR Vibrational Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (Aromatic/Thiazole) | 3100 - 3000 | Stretching of the C-H bond on the thiazole ring. |
| C-H Stretch (Aliphatic/t-Bu) | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the methyl groups. |
| C=N Stretch | 1650 - 1550 | Characteristic stretching of the carbon-nitrogen double bond within the thiazole ring. |
| C=C Stretch | 1600 - 1475 | Stretching of the carbon-carbon double bond within the thiazole ring. |
| C-Br Stretch | 700 - 500 | Stretching of the carbon-bromine bond, typically appearing in the fingerprint region. |
Note: The exact positions of the peaks can be influenced by the sample state (solid/liquid) and molecular environment.
Computational and Theoretical Investigations of 4 Bromo 2 Tert Butyl Thiazole
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For a molecule like 4-Bromo-2-(tert-butyl)thiazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict its optimized three-dimensional structure. These calculations would reveal key bond lengths, bond angles, and dihedral angles. For instance, in related thiazole (B1198619) systems, the C=N bond is typically around 1.30 Å, the C-S bonds are approximately 1.77 Å, and the C-C bond is about 1.37 Å. The geometry of the tert-butyl group and the position of the bromine atom relative to the thiazole ring would also be determined.
The electronic structure, including the distribution of electron density, can also be elucidated. The nitrogen and sulfur atoms in the thiazole ring are expected to be regions of higher electron density due to their electronegativity. The bromine atom, being a halogen, will also significantly influence the electronic distribution through both inductive and resonance effects.
Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Accuracy Energy Calculations
For more accurate energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) can be employed. researchgate.net These methods, while computationally more demanding than DFT, provide a higher level of theory and are often used as a benchmark for energy calculations. For a series of substituted thiazole derivatives, MP2 and DFT methods have been used to study various chemical phenomena, including proton transfer reactions. researchgate.net Such high-accuracy calculations are crucial for determining thermodynamic properties like the heat of formation and for constructing accurate potential energy surfaces for chemical reactions involving this compound.
Analysis of Global Reactivity Descriptors
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For a representative thiazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4818 eV, indicating a stable molecule. nih.gov
Table 1: Representative Frontier Orbital Energies and Energy Gaps for a Substituted Thiazole
| Parameter | Energy (eV) |
| EHOMO | -5.3582 nih.gov |
| ELUMO | -0.8765 nih.gov |
| Energy Gap (ΔE) | 4.4818 nih.gov |
This interactive table provides representative data for a substituted thiazole, illustrating the typical values for frontier orbital energies.
Electrophilicity and Nucleophilicity Indices
The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) measures its ability to donate electrons. These indices are calculated from the HOMO and LUMO energies. physchemres.org A higher electrophilicity index indicates a better electrophile, and a higher nucleophilicity index suggests a better nucleophile. For thiazole derivatives, these indices can be calculated to predict their behavior in polar reactions. physchemres.org
Local Reactivity Descriptors (Fukui Functions) for Predicting Reactive Sites
There are three main types of Fukui functions:
f+(r): for nucleophilic attack (attack by an electron donor), which indicates the sites most susceptible to receiving an electron.
f-(r): for electrophilic attack (attack by an electron acceptor), which points to the sites most likely to donate an electron.
f0(r): for radical attack.
For thiazole and its derivatives, Fukui functions have been used to explain their reactivity patterns. komorowski.edu.pl For instance, in thiazole itself, the C5 position is often predicted to be susceptible to electrophilic attack. komorowski.edu.pl The presence of the tert-butyl group at C2 and the bromine atom at C4 in this compound would significantly alter the local reactivity, and Fukui function calculations would be essential to predict the most probable sites for various chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.deias.ac.in The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
Red regions: indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack.
Blue regions: represent positive electrostatic potential, indicating areas of low electron density or electron-deficient regions. These are susceptible to nucleophilic attack.
Green regions: denote neutral or near-zero potential.
For a thiazole derivative, the MEP map would likely show negative potential around the nitrogen and sulfur atoms, making them attractive sites for electrophiles. The bromine atom would also exhibit a region of negative potential. The hydrogen atoms of the tert-butyl group would likely be in a region of positive potential. The MEP map provides an intuitive visual guide to the reactive behavior of this compound. uni-muenchen.de
Natural Bond Orbital (NBO) Analysis for Understanding Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. nih.govresearchgate.net This analysis provides valuable insights into the electron density distribution, charge transfer, and the nature of bonding within a molecule, which collectively govern its intermolecular and intramolecular interactions.
For this compound, an NBO analysis would elucidate the electronic interplay between the electron-donating tert-butyl group, the electron-withdrawing bromine atom, and the thiazole ring. The analysis involves examining the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the strength of these delocalizations. scirp.org
Intramolecular Interactions:
The primary intramolecular interactions in this compound would involve hyperconjugation. Key interactions would include the delocalization of electron density from the C-H and C-C sigma bonds of the tert-butyl group into the antibonding orbitals of the thiazole ring. Conversely, the lone pairs on the nitrogen and sulfur atoms of the thiazole ring, as well as the lone pairs on the bromine atom, would exhibit delocalization into the antibonding orbitals of adjacent bonds.
A hypothetical NBO analysis, based on the known electronic effects of the substituents, would likely reveal significant stabilization energies for the following interactions:
π(C=C) → π(C=N):* Delocalization within the thiazole ring, contributing to its aromatic character.
LP(N) → σ(C-S) and LP(S) → σ(C-N):** Lone pair delocalization within the heterocyclic ring, influencing bond strengths and electron distribution.
LP(Br) → σ(C-C):* Delocalization from the bromine lone pairs into the thiazole ring's sigma framework.
σ(C-H) of tert-butyl → π(C=N):* Hyperconjugative donation from the tert-butyl group to the thiazole ring, slightly increasing the electron density on the ring.
Hypothetical NBO Analysis Data for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| π(C4-C5) | π(C2-N3) | 18.5 | Intramolecular π-conjugation |
| LP(1) N3 | σ(C2-S1) | 5.2 | Lone pair delocalization |
| LP(1) S1 | σ(C2-N3) | 2.8 | Lone pair delocalization |
| LP(3) Br | σ(C4-C5) | 3.1 | Halogen lone pair delocalization |
| σ(C-H)tert-butyl | π*(C2-N3) | 1.5 | Hyperconjugation |
Intermolecular Interactions:
The NBO analysis also informs the nature of potential intermolecular interactions, which are crucial for understanding the condensed-phase behavior of the compound. The analysis would highlight the electrostatic potential, indicating regions of positive and negative charge that can participate in non-covalent interactions.
Hydrogen Bonding: The nitrogen atom of the thiazole ring, with its lone pair, can act as a hydrogen bond acceptor.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules.
Van der Waals Forces: The bulky tert-butyl group would contribute significantly to dispersion forces.
Theoretical Studies on Reaction Mechanisms and Transition State Characterization
Theoretical studies on reaction mechanisms aim to map out the energetic landscape of a chemical transformation, identifying intermediates and, most importantly, the transition state. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate. libretexts.orgmit.edu
For this compound, several reaction types could be investigated theoretically, with electrophilic aromatic substitution being a prominent example for thiazole rings. researchgate.netchem-soc.sirsc.org
Electrophilic Aromatic Substitution:
The thiazole ring is generally susceptible to electrophilic attack. The regioselectivity of such reactions on this compound would be dictated by the combined electronic effects of the bromo and tert-butyl substituents. The tert-butyl group at the 2-position is an activating group, directing electrophiles to the 5-position. The bromine atom at the 4-position is a deactivating group but also directs to the 5-position. Therefore, electrophilic substitution is strongly favored at the C5 position.
A theoretical study would involve:
Reactant, Intermediate, and Product Optimization: Calculating the geometries and energies of the starting material, the Wheland intermediate (the sigma complex), and the final product.
Transition State Search: Locating the transition state structure connecting the reactants to the intermediate.
Frequency Calculation: Confirming the nature of the stationary points (minimum or first-order saddle point for a transition state, which has one imaginary frequency). libretexts.org
Hypothetical Transition State Data for Electrophilic Nitration at C5
| Parameter | Value |
| Reaction | Electrophilic Nitration (NO₂⁺) |
| Position of Attack | C5 |
| Calculated Activation Energy (ΔG‡) | 15-20 kcal/mol |
| Imaginary Frequency | -350 cm⁻¹ |
| Key Bond Distances in TS | C5-N(O₂) ≈ 2.0 Å, C5-H ≈ 1.3 Å |
The calculated activation energy would provide a quantitative measure of the reaction's feasibility. By comparing the activation energies for attack at different positions on the ring, the regioselectivity can be rationalized.
Other Potential Reactions:
Nucleophilic Aromatic Substitution: While less common for thiazoles unless strongly activated, theoretical studies could explore the potential for displacement of the bromine atom by a strong nucleophile. This would likely proceed via a Meisenheimer-like intermediate.
Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is a handle for various cross-coupling reactions (e.g., Suzuki, Stille). Theoretical studies could elucidate the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps involving a metal catalyst.
Applications of 4 Bromo 2 Tert Butyl Thiazole As a Synthetic Synthon and Building Block
Role as a Precursor in the Synthesis of Complex Heterocyclic Systems
The primary utility of 4-Bromo-2-(tert-butyl)thiazole in synthetic chemistry lies in its role as a precursor for building more elaborate heterocyclic structures. The bromine atom at the 4-position of the thiazole (B1198619) ring serves as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Research has extensively demonstrated that 4-bromothiazole (B1332970) derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions. For instance, this compound can undergo Suzuki-Miyaura couplings with various aryl boronic acids to produce 4-aryl-2-(tert-butyl)thiazoles. vulcanchem.com This reaction is fundamental for creating biaryl thiazole structures, which are common motifs in medicinal chemistry and materials science. Similarly, Negishi and Stille cross-coupling reactions, which employ organozinc and organotin reagents respectively, are effective methods for introducing alkyl, aryl, and alkynyl substituents at the 4-position. nih.gov
Beyond cross-coupling, the bromine atom can be activated through halogen-metal exchange. Treatment with strong bases like organolithium reagents (e.g., n-butyllithium or tert-butyllithium) or lithium amides at low temperatures facilitates a bromine-lithium exchange, generating a highly reactive 4-lithiated thiazole intermediate. nih.gov This intermediate can then be quenched with a wide range of electrophiles to install diverse functional groups. This reactivity allows for the construction of complex molecules, such as the synthesis of chiral 2-(2,4'-bithiazol-2'-yl)pyrrolidine fragments, which are building blocks for thiopeptide natural products. ub.edu The regioselective nature of these transformations, which reliably occurs at the C-4 position, makes this compound a predictable and valuable synthon for accessing complex heterocyclic targets. nih.govthieme-connect.com
Building Block for Advanced Materials (e.g., organic semiconductors, covalent organic frameworks)
The distinct electronic and physical properties of the this compound scaffold make it an attractive building block for the design of advanced functional materials.
Organic Semiconductors: Thiazole-containing compounds are widely studied for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The thiazole ring is electron-deficient, which is a desirable characteristic for n-type or ambipolar semiconductor materials. researchgate.net The 4-bromo position on the ring is a key reactive site for polymerization or for extending the π-conjugated system through cross-coupling reactions, a common strategy in the synthesis of semiconducting small molecules and polymers. nih.gov
The 2-(tert-butyl) group provides significant advantages for material performance. It enhances the solubility of the resulting molecules in organic solvents, which is crucial for solution-based processing and device fabrication. vulcanchem.com Furthermore, its steric bulk can disrupt intermolecular packing in a controlled manner, influencing the solid-state morphology and, consequently, the charge transport properties of the material. A related compound, (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole, has been shown to exhibit potent biological activity and possesses the core structural elements relevant to electronic materials. nih.gov The combination of the reactive bromo-handle, the electronically active thiazole core, and the solubility-enhancing tert-butyl group makes this compound a promising starting material for novel organic semiconductors.
Table 1: Properties and Potential Applications of Thiazole-Based Materials
| Property Conferred by Moiety | Relevance to Advanced Materials | Potential Application |
|---|---|---|
| Thiazole Ring | Electron-deficient character, rigid planar structure. researchgate.netresearchgate.net | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs). researchgate.net |
| 4-Bromo Position | Reactive site for cross-coupling (e.g., Suzuki, Stille) to extend π-conjugation. vulcanchem.com | Synthesis of conjugated polymers and small molecules. |
| 2-tert-Butyl Group | Increases solubility, provides steric hindrance to control molecular packing. vulcanchem.com | Improved processability, tuning of solid-state morphology. |
Intermediate in the Construction of Agrochemical Precursors
The thiazole ring is a well-established scaffold in agrochemistry, appearing in numerous fungicides, herbicides, and insecticides. ontosight.ai Brominated heterocyclic compounds are exceptionally useful as intermediates in the discovery of new agrochemicals because the bromine atom provides a convenient point for chemical diversification. dokumen.pub
Starting from this compound, large libraries of derivative compounds can be rapidly synthesized via the cross-coupling reactions previously mentioned. Chemists in agrochemical research can couple the thiazole scaffold to a wide variety of other chemical fragments, systematically modifying the structure to optimize for biological activity against specific pests or weeds while minimizing toxicity to crops and non-target organisms.
For example, related structures such as N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea and tert-butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)carbamate are noted for their potential application in pesticides and herbicides. ontosight.aivulcanchem.com This indicates that the bromo-tert-butyl-thiazole motif is a recognized and valuable starting point for agrochemical development programs. The process typically involves preparing a series of analogs and screening them for desired biological effects, making this compound a key intermediate in this discovery pipeline.
Scaffold for Ligand and Catalyst Design in Organic Transformations
In the field of coordination chemistry and catalysis, the design of ligands is paramount to controlling the reactivity and selectivity of metal catalysts. This compound serves as an excellent foundational scaffold for creating novel ligands.
The thiazole ring itself, containing both nitrogen and sulfur atoms, can coordinate with transition metals. The true synthetic value, however, again lies in the modifiable 4-bromo position, which allows for the attachment of stronger coordinating groups like phosphines, amines, or other heterocycles through cross-coupling reactions. researchgate.net This allows for the synthesis of bidentate or multidentate ligands where the thiazole is one part of a larger chelating system.
The tert-butyl group at the 2-position plays a crucial role in catalyst design. Its significant steric bulk can create a well-defined pocket around the metal center. This steric hindrance can influence the substrate's approach to the metal, leading to high levels of selectivity (e.g., enantioselectivity or regioselectivity) in catalytic reactions. This strategy of using bulky substituents to control a catalyst's environment is a cornerstone of modern catalyst design. The combination of a modifiable electronic core and a bulky steric director makes this compound a promising platform for developing new, highly selective catalysts.
Future Directions and Emerging Research Avenues for 4 Bromo 2 Tert Butyl Thiazole Chemistry
Development of More Sustainable and Green Synthetic Routes
Traditional synthetic methods often rely on hazardous reagents and generate significant chemical waste. nih.gov Future research will increasingly focus on developing environmentally benign and efficient routes to 4-Bromo-2-(tert-butyl)thiazole and its derivatives. mdpi.com This involves the adoption of green chemistry principles such as the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions. mdpi.comresearchgate.net
Key areas of development include:
Microwave- and Ultrasound-Assisted Synthesis: These techniques can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.com The application of microwave irradiation to the classical Hantzsch thiazole (B1198619) synthesis, for instance, has been shown to be highly efficient for various thiazole derivatives. nih.gov
Green Solvents and Catalysts: Replacing conventional volatile organic compounds with greener alternatives like water, ethanol, or deep eutectic solvents is a critical goal. acs.orgresearchgate.net Furthermore, the development of reusable and non-toxic catalysts, such as silica-supported tungstosilisic acid or biocatalysts like chitosan (B1678972) derivatives, can minimize waste and environmental impact. analytik.newsnih.gov
Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and process control for the synthesis of heterocyclic compounds. technologynetworks.comjcchems.com Implementing a flow-based synthesis for this compound could allow for the safe handling of potentially hazardous intermediates and facilitate a more streamlined, automated production process. technologynetworks.com
| Green Chemistry Technique | Potential Advantages for this compound Synthesis |
| Microwave Irradiation | Reduced reaction times, increased yields, cleaner reactions. mdpi.comnih.gov |
| Ultrasonic Activation | Milder reaction conditions, shorter reaction times. mdpi.comanalytik.news |
| Green Solvents (e.g., water, ethanol) | Reduced environmental impact, improved safety profile. acs.orgresearchgate.net |
| Reusable Catalysts | Lower catalyst loading, simplified product purification, reduced waste. analytik.news |
| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters. technologynetworks.comjcchems.com |
Exploration of Novel Reactivity Modes and Unconventional Transformations
The bromine atom on the this compound ring is a versatile starting point for numerous transformations, primarily through well-established palladium-catalyzed cross-coupling reactions like Suzuki, Negishi, and Stille couplings. acs.organalytik.newsnih.gov Future research will aim to move beyond these conventional methods to explore new and more efficient ways to functionalize the thiazole core.
Direct C-H Functionalization: A paradigm shift in synthetic strategy involves the direct activation and functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials like organohalides. technologynetworks.comrsc.org For 2-(tert-butyl)thiazole (the unbrominated parent compound), exploring regioselective C-H activation at the C4 or C5 positions would provide a more atom-economical route to derivatives, avoiding the bromination step altogether. beilstein-journals.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. chemcopilot.com This methodology could be applied to this compound for novel transformations, such as radical-mediated coupling reactions or the introduction of complex functional groups that are incompatible with traditional thermal methods. technologynetworks.com
Electrosynthesis: Electrochemical methods offer a green and powerful alternative to conventional reagents for oxidation and reduction reactions. researchgate.net The electrochemical synthesis of thiazoles and their functionalization, such as C-H phosphonylation, is an area of growing interest. acs.orgjcchems.com Applying electrosynthesis to this compound could unlock new reactivity pathways, potentially for debromination, dimerization, or coupling with other nucleophiles in an oxidant-free manner. researchgate.netresearchgate.net
Integration of Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization
The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how chemical reactions are discovered and optimized. acs.org For a molecule like this compound, these computational tools can accelerate the development of new synthetic routes and predict novel applications.
Reaction Prediction and Optimization: Machine learning (ML) algorithms can be trained on vast datasets of known chemical reactions to predict the outcomes of new transformations. technologynetworks.combeilstein-journals.org This approach could be used to identify the optimal conditions (catalyst, solvent, temperature) for cross-coupling reactions involving this compound, maximizing yield and minimizing byproducts. technologynetworks.com This is particularly valuable for complex reactions where the interplay of multiple variables is not intuitively understood. technologynetworks.com
Retrosynthesis and Novel Route Discovery: AI-powered retrosynthesis tools can propose novel synthetic pathways to a target molecule that may not be obvious to a human chemist. chemcopilot.com By analyzing millions of published reactions, these platforms can identify creative and efficient disconnections, potentially leading to more sustainable or cost-effective syntheses of this compound derivatives. biopharmatrend.com
Predictive Modeling of Properties: Beyond synthesis, ML models can predict the biological or material properties of virtual compounds. researchgate.netnih.gov By generating a virtual library of derivatives of this compound and using ML to screen for properties like inhibitory activity against a biological target, researchers can prioritize which compounds to synthesize, saving significant time and resources. nih.gov
Advanced Spectroscopic Characterization Techniques for In-Situ and Operando Studies
Understanding reaction mechanisms is crucial for optimizing existing methods and discovering new ones. Advanced spectroscopic techniques that allow for real-time monitoring of chemical reactions provide invaluable mechanistic insights.
In-Situ NMR Spectroscopy: Low-field benchtop NMR spectroscopy is becoming an increasingly accessible tool for real-time reaction monitoring in both batch and continuous flow setups. analytik.news Applying in-situ NMR to the synthesis or functionalization of this compound would allow for the direct observation of reactants, intermediates, and products, providing precise kinetic data and helping to identify transient species that could reveal mechanistic details. analytik.news
Operando Raman and IR Spectroscopy: Vibrational spectroscopy techniques like Raman and Infrared (IR) are powerful for studying reactions as they happen (operando conditions). Surface-Enhanced Raman Spectroscopy (SERS) is particularly sensitive and has been used to monitor Suzuki-Miyaura cross-coupling reactions in real-time. researchgate.netnih.gov This could be employed to study the kinetics and catalyst behavior during the functionalization of the C-Br bond in this compound. researchgate.net
Advanced Mass Spectrometry: Techniques such as Reaction Monitoring Mass Spectrometry (RM-MS) allow for the rapid detection of reaction components directly from the reaction mixture. This can be used to identify short-lived intermediates and build a detailed picture of the reaction network, which is essential for mechanistic elucidation.
| Spectroscopic Technique | Information Gained | Application to this compound Chemistry |
| In-Situ NMR | Real-time concentration of reactants, intermediates, products; kinetic data. analytik.news | Monitoring Hantzsch synthesis or cross-coupling reactions. |
| Operando SERS | Vibrational information on surface-adsorbed species; catalyst-substrate interactions. researchgate.netnih.gov | Elucidating the mechanism of heterogeneous catalytic reactions. |
| Operando IR | Changes in functional groups over time; reaction progress. | Tracking the consumption of starting materials and formation of products. |
| RM-MS | Identification of transient intermediates and byproducts. | Mapping complex reaction pathways and identifying catalyst deactivation species. |
Synergistic Experimental and Computational Approaches for Mechanistic Elucidation
The combination of experimental studies with high-level computational chemistry provides a powerful approach to understanding reaction mechanisms in detail. This synergy is crucial for rationally designing more efficient and selective chemical transformations.
Density Functional Theory (DFT) Calculations: DFT is a widely used computational method to model molecular structures, energies, and reaction pathways. mdpi.com For this compound, DFT calculations can be used to predict the regioselectivity of electrophilic or nucleophilic attack, calculate the energy barriers for different reaction steps (e.g., oxidative addition in a cross-coupling cycle), and understand the electronic effects of the tert-butyl and bromo substituents. acs.orgnih.gov
Combining Kinetics with Computation: Experimental kinetic studies provide data on reaction rates and orders, which can be used to validate or refute proposed mechanisms. When combined with DFT calculations of transition state energies, a comprehensive and robust mechanistic picture can be developed. jcchems.com This approach could be used to fully understand the mechanism of a novel C-H activation or photoredox-catalyzed reaction involving the thiazole core. princeton.edu
Molecular Dynamics (MD) Simulations: For reactions involving complex biological molecules or catalysts, MD simulations can provide insights into the dynamic behavior and binding interactions. researchgate.net If a derivative of this compound is being investigated as a potential drug candidate, MD simulations could model its interaction with the target protein, guiding further structural modifications. nih.gov
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block, leading to the development of novel molecules and more efficient, sustainable chemical processes.
Q & A
Q. Critical Parameters :
- Solvent choice (acetonitrile, ethyl acetate) affects reaction efficiency.
- Temperature control (e.g., 333 K in ) minimizes side reactions.
Basic: How is this compound characterized structurally?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolves crystal packing and dihedral angles between thiazole and substituents. reports a dihedral angle of 36.69° between thiazole and phenyl rings in a related compound, validated via XRD .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. In , the thiazole proton resonates at δ 8.16 (s), while aromatic protons show splitting patterns (e.g., 7.40–7.92 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C-Br stretch ~550 cm⁻¹). notes IR validation of brominated imidazole derivatives .
- Elemental Analysis : Validates purity. compares calculated vs. observed C/H percentages (e.g., C: 45.09% vs. 45.02% theoretical) .
Basic: What reactivity patterns are observed in this compound?
Methodological Answer:
- Nucleophilic Substitution : The bromine atom is susceptible to displacement by amines or alkoxides. demonstrates thiazole-aryl coupling using Pd catalysts .
- Electrophilic Aromatic Substitution : The tert-butyl group directs electrophiles to the 5-position of the thiazole ring.
- Metal-Halogen Exchange : Reacts with Grignard reagents to form tert-butyl-thiazole derivatives.
Example : In , bromothiazoles undergo nitration or halogenation under Scheme M conditions (9-membered heterocycle substitution) .
Advanced: How can researchers optimize yields in bromination steps?
Methodological Answer:
- Catalyst Screening : Copper-based catalysts (e.g., CuBr in ) enhance regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve reagent solubility.
- Stoichiometry Control : Excess brominating agent (1.5–2 eq.) ensures complete conversion.
- Temperature Gradients : Stepwise heating (e.g., 298 K → 333 K) minimizes decomposition.
Q. Data from :
| Parameter | Value | Outcome |
|---|---|---|
| Catalyst | CuBr | 53% yield |
| Reaction Time | 15 min | Reduced side products |
| Purification | Silica gel column | >95% purity |
Advanced: How to resolve contradictions in spectral vs. crystallographic data?
Methodological Answer:
- Multi-Technique Validation : Combine XRD () with NMR/IR to confirm bond lengths and angles .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p) in ) predict vibrational frequencies and optimize geometry .
- Torsion Angle Analysis : used puckering parameters (Q = 0.272 Å, φ = 254.4°) to resolve conformational discrepancies .
Case Study : In , XRD confirmed a 7.45° twist between thiazole and phenyl rings, aligning with NMR coupling constants .
Advanced: What methodologies assess the biological activity of this compound?
Methodological Answer:
- In Vitro Assays : Test against cancer cell lines (e.g., SKRB-3, HepG2) via MTT assays, as in .
- Molecular Docking : Screen against targets like mGluR5 () or viral proteases using AutoDock Vina .
- ADMET Profiling : Predict pharmacokinetics using SwissADME or similar tools.
Biological Context : notes thiazole derivatives inhibit platelet aggregation and viral replication, suggesting analogous testing frameworks .
Advanced: How do computational studies enhance understanding of this compound?
Methodological Answer:
- DFT Calculations : Determine electronic properties (HOMO-LUMO gaps, dipole moments) and non-linear optical behavior () .
- Molecular Dynamics (MD) : Simulate solvent interactions or protein binding (e.g., docking poses in ) .
- SAR Analysis : Relate substituent effects (e.g., tert-butyl steric bulk) to activity using QSAR models.
Example : computed UV-Vis spectra for brominated imidazoles, guiding experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
